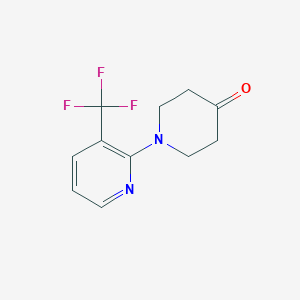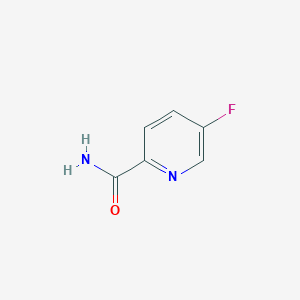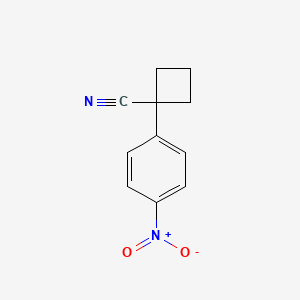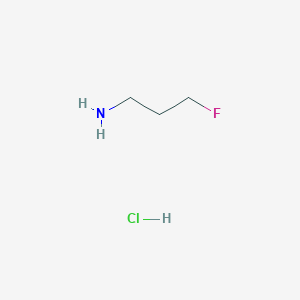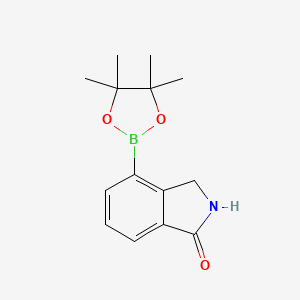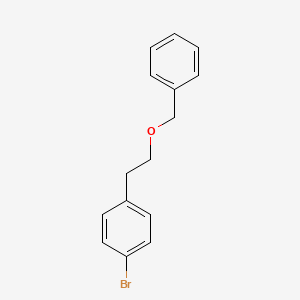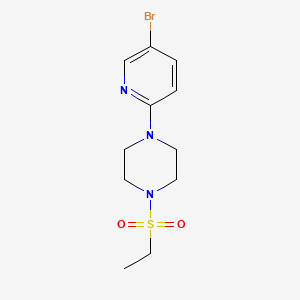![molecular formula C7H10N2O B1323495 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol CAS No. 623564-45-4](/img/structure/B1323495.png)
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol
Übersicht
Beschreibung
“(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol” is a chemical compound that has gained attention in scientific research. It is also known as DPPM. This compound is a part of a series of pyrazole-based inhibitors of the TGF-beta type I receptor kinase domain (TbetaR-I) .
Synthesis Analysis
The synthesis of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine”, a similar compound, has been reported . The synthesis process involved several steps, including the protection of pyrazole with an N-SEM protective group, alkylation at the C-5 position with 1-bromo-3-chloropropane, SEM deprotection, intramolecular ring closure, introduction of a bromine atom (Br) with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), conversion of the Br group into an aldehyde group, conversion into oxime, and final hydrogenation . The overall yield through this 8-step reaction process was found to be 29.4% .
Molecular Structure Analysis
The molecular formula of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol” is C7H10N2O. The molecular weight of this compound is 138.17 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine” include protection, alkylation, deprotection, ring closure, electrophilic aromatic substitution, conversion of the Br group into an aldehyde group, conversion into oxime, and final hydrogenation .
Physical And Chemical Properties Analysis
The molecular weight of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol” is 138.17 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 1 . The topological polar surface area is 43.8 Ų . The heavy atom count is 11 .
Wissenschaftliche Forschungsanwendungen
Large-Scale Synthesis Applications
(Nikitenko et al., 2006) developed a nonchromatographic method for the large-scale synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems, using a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole as a key intermediate.
Synthesis of Novel Compounds
(Medvedeva et al., 2018) describe an effective method for synthesizing substituted dihydroquinolines, utilizing a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
(Nikitenko et al., 2006) also report on the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a key intermediate in the synthesis of these compounds.
Kinase Inhibitor Synthesis
(Tenora et al., 2016) detail the use of a derivative in synthesizing ALK5 kinase inhibitors through Pd-catalyzed cross-coupling reactions.
Microwave-Induced Intramolecular Cycloaddition
(Yoneyama et al., 2022) utilized microwave irradiation to synthesize dihydro-pyrrolo[1,2-b]pyrazoles, showcasing the compound's role in novel synthesis methodologies.
Inhibitors for Transforming Growth Factor Beta Type I Receptor Kinase
(Li et al., 2004) synthesized a novel series of inhibitors using a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol.
Eigenschaften
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBAZCVIZIHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol | |
CAS RN |
623564-45-4 | |
| Record name | {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

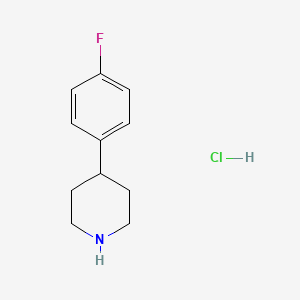
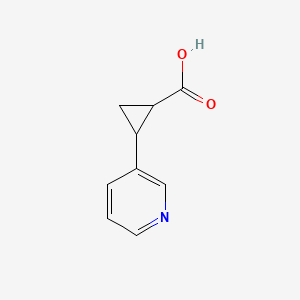


![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
